4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene is a complex organic compound with the molecular formula C31H16BrN3O7 and a molecular weight of 622.379 g/mol . This compound is known for its unique structure, which includes a bromine atom and three nitro groups attached to a fluorenone core. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene involves multiple steps, typically starting with the bromination of fluorenone followed by nitration. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the correct substitution pattern. Industrial production methods may involve large-scale nitration and bromination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety .
Analyse Chemischer Reaktionen
4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or metal hydrides, resulting in the removal of nitro groups.
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Bromo-2,5,7-trinitrofluoren-9-one;chrysene include other nitro-substituted fluorenones and brominated aromatic compounds. What sets this compound apart is its specific substitution pattern, which imparts unique chemical and physical properties. For example, 2,4,7-Trinitrofluorenone is a related compound but lacks the bromine atom, resulting in different reactivity and applications .
Eigenschaften
CAS-Nummer |
2725-28-2 |
---|---|
Molekularformel |
C31H16BrN3O7 |
Molekulargewicht |
622.4 g/mol |
IUPAC-Name |
4-bromo-2,5,7-trinitrofluoren-9-one;chrysene |
InChI |
InChI=1S/C18H12.C13H4BrN3O7/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-12H;1-4H |
InChI-Schlüssel |
ZBEQVPQISROEEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC=CC=C43.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.